Cas no 93-92-5 (Styralyl Acetate)

Styralyl Acetate is a synthetic aromatic ester widely used in perfumery and flavor formulations. Its chemical structure combines floral, fruity, and green notes, making it a versatile ingredient for creating complex fragrance profiles. The compound exhibits excellent stability and compatibility with a broad range of fragrance materials, ensuring consistent performance in various applications. Its low volatility contributes to prolonged scent retention in fine fragrances and household products. In flavor compositions, it imparts subtle fruity nuances. The high purity and standardized quality of Styralyl Acetate make it a reliable choice for industrial use, meeting stringent regulatory requirements for safety and performance in cosmetic and food applications.
Styralyl Acetate structure
Styralyl Acetate structure
Product Name:Styralyl Acetate
CAS No:93-92-5
MF:C10H12O2
MW:164.201083183289
MDL:MFCD00008858
CID:34722
PubChem ID:329768199
Update Time:2025-06-11

Styralyl Acetate Chemical and Physical Properties

Names and Identifiers

    • 1-Phenylethyl acetate
    • alpha-Methylbenzyl acetate
    • Methyl phenylcarbinyl acetate
    • Styralyl Acetate
    • α-Methylbenzyl acetate
    • α-Methylbenzenemethanol 1-acetate
    • Gardenol
    • Benzenemethanol, α-methyl-, acetate (9CI)
    • Benzyl alcohol, α-methyl-, acetate (6CI, 8CI)
    • (±)-Styrallyl acetate
    • (±)-α-Methylbenzyl acetate
    • (±)-α-Phenethyl acetate
    • 1-Acetoxy-1-phenylethane
    • dl-1-Phenylethyl acetate
    • Gardeniol II
    • Methyl phenyl carbinyl acetate
    • Methylphenylcarbinol acetate
    • NSC 2397
    • sec-Phenethyl acetate
    • sec-Phenylethyl acetate
    • Styrallyl acetate
    • Styrylallyl acetate
    • α-Methylbenzenemethanol acetate
    • α-Methylbenzyl alcohol, acetate
    • α-Phenethyl acetate
    • α-Phenylethyl acetate
    • MDL: MFCD00008858
    • Inchi: 1S/C10H12O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3
    • InChI Key: QUMXDOLUJCHOAY-UHFFFAOYSA-N
    • SMILES: O=C(C)OC(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 164.08400
  • Monoisotopic Mass: 164.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 26.3A^2

Experimental Properties

  • Color/Form: Colorless to yellowish liquid
  • Density: 1.028 g/mL at 25 °C(lit.)
  • Boiling Point: 94-95 °C/12 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:195.8°F
    Degrees Celsius:91°C
  • Refractive Index: n20/D 1.493-1.497
    n20/D 1.494(lit.)
  • PSA: 26.30000
  • LogP: 2.31070
  • FEMA: 2684
  • Solubility: Almost insoluble in water

Styralyl Acetate Security Information

  • Signal Word:Warning
  • Hazard Statement: H227-H315-H319-H335
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NA 1993 / PGIII
  • WGK Germany:1
  • Safety Instruction: S24/25
  • RTECS:DO9410000
  • Storage Condition:Sealed in dry,Room Temperature

Styralyl Acetate Pricemore >>

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Styralyl Acetate Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Silica ;  10 min, rt
Reference
Highly efficient solvent-free acetylation of alcohols with acetic anhydride catalyzed by recyclable sulfonic acid catalyst (SBA-15-Ph-Pr-SO3H) - An environmentally benign method
Zareyee, Daryoush; Ghadikolaee, Abdollah Razaghi; Khalilzadeh, Mohammad A., Canadian Journal of Chemistry, 2012, 90(5), 464-468

Production Method 2

Reaction Conditions
1.1 Solvents: Toluene ;  10 h, 40 °C
Reference
Dynamic kinetic resolution of secondary aromatic alcohols with new efficient acyl donors
Xu, Gang; Chen, Yong-Jun; Wu, Jian-Ping; Cheng, Yong-Mei; Yang, Li-Rong, Tetrahedron: Asymmetry, 2011, 22(13), 1373-1378

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][(1R,1′R)-1,1′-(1,2-ethanediyl)bis[… Solvents: Methanol ;  50 °C
Reference
Preparation of ethylene bridged Chiral bisphosphines as ligands
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Catalysts: Iodine Solvents: Chloroform ,  Dichloromethane
1.2 Reagents: Water
Reference
Iodine as an acetyl transfer catalyst
Borah, Ruli; Deka, Nabajyot; Sarma, Jadab C., Journal of Chemical Research, 1997, (3), 110-111

Production Method 5

Reaction Conditions
1.1 Catalysts: 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, compd. with 4-(1-pyrrolidinyl)pyridin… ;  1 h, 22 °C
Reference
Pyridinium saccharinate salts as efficient recyclable acylation catalyst: a new bridge between heterogeneous and homogeneous catalysis
Lu, Norman; Chang, Wei-Hsuan; Wei, Rong-Jyun; Fang, Yung-Cheng; Han, Tu-Wen; et al, Tetrahedron, 2016, 72(24), 3468-3476

Production Method 6

Reaction Conditions
1.1 Catalysts: 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, compd. with N,N-dimethyl-4-pyridinami… ;  2 h, 25 °C
Reference
Recyclable catalysts for esterification or acylation of alcohols
, United States, , ,

Production Method 7

Reaction Conditions
1.1 Catalysts: 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, compd. with N,N-dimethyl-4-pyridinami… ;  2 h, 25 °C
Reference
A salt made of 4-N,N-dimethylaminopyridine (DMAP) and saccharin as an efficient recyclable acylation catalyst: a new bridge between heterogeneous and homogeneous catalysis
Lu, Norman; Chang, Wei-Hsuan; Tu, Wen-Han; Li, Chieh-Keng, Chemical Communications (Cambridge, 2011, 47(25), 7227-7229

Production Method 8

Reaction Conditions
1.1 Catalysts: 4-Pyridinamine, N-[(4-ethenylphenyl)methyl]-N-methyl-, polymer with 4-ethenyl-N,… Solvents: Toluene ;  rt; 1 h, rt
Reference
Chromatography-free esterification reactions using a bifunctional polymer
Ma, Shuang; Toy, Patrick H., Synlett, 2016, 27(8), 1207-1210

Production Method 9

Reaction Conditions
1.1 Catalysts: Diethylamine ,  (T-4)-[[(1R,4S)-4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-(diphenylphosphino-κ… Solvents: Diethylamine ;  2 h, 40 °C
1.2 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Ethanol ,  Methanol ;  1 h, rt
1.3 Catalysts: Sodium tetrafluoroborate Solvents: Water ;  rt; 1.5 h, rt
1.4 Reagents: Hydrogen Solvents: Methanol ;  10 h, 100 psi, 50 °C
Reference
Chemoenzymatic synthesis of a mixed phosphine-phosphine oxide catalyst and its application to asymmetric allylation of aldehydes and hydrogenation of alkenes
Boyd, Derek R.; Bell, Mark; Dunne, Katherine S.; Kelly, Brian; Stevenson, Paul J.; et al, Organic & Biomolecular Chemistry, 2012, 10(7), 1388-1395

Production Method 10

Reaction Conditions
1.1 Catalysts: Dodecatangestocobaltate trihydrate (K5CoW12O40 3H2O) Solvents: Acetonitrile
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Solvents: Diethyl ether
Reference
Catalytic acetylation of alcohols and phenols with potassium dodecatungstocobaltate trihydrate
Habibi, Mohammad H.; Tangestaninejad, Shahram; Mirkhani, Valiollah; Yadollahi, Bahram, Monatshefte fuer Chemie, 2002, 133(3), 323-327

Production Method 11

Reaction Conditions
1.1 Solvents: Carbon tetrachloride
Reference
Bi(III) carboxylates as efficient reagents for preparation of esters under mild conditions. A new method for the protection of carboxylic acids
Keramane, E.-M.; Boyer, B.; Roque, J.-P., Tetrahedron Letters, 2001, 42(5), 855-857

Production Method 12

Reaction Conditions
1.1 Solvents: Benzene
Reference
Reductive acylation of ketones. II
Kaplan, Leonard, Journal of the American Chemical Society, 1966, 88(21), 4970-1

Production Method 13

Reaction Conditions
1.1 Reagents: Manganese Catalysts: Titanocene dichloride Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Diiodomethane Solvents: Tetrahydrofuran ;  2.5 h, rt
1.3 1.5 h, rt
Reference
Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter
Duran-Pena, Maria Jesus; Botubol-Ares, Jose Manuel; Hanson, James R. ; Hernandez-Galan, Rosario; Collado, Isidro G., European Journal of Organic Chemistry, 2016, 2016(21), 3584-3591

Production Method 14

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Diethyl ether ;  rt
Reference
The effect of the migrating group structure on enantioselectivity in lipase-catalyzed kinetic resolution of 1-phenylethanol
Melais, Nedjma; Aribi-Zouioueche, Louisa; Riant, Olivier, Comptes Rendus Chimie, 2016, 19(8), 971-977

Production Method 15

Reaction Conditions
1.1 Catalysts: Potassium tert-butoxide ,  (1-Butyl-3-cyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene)dichloro[(1,2,3,4,5,6-η)… Solvents: Toluene ;  10 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  4 h, 25 °C
Reference
Selectivity Enhancement in Dynamic Kinetic Resolution of Secondary Alcohols through Adjusting the Micro-Environment of Metal Complex Confined in Nanochannels: A Promising Strategy for Tandem Reactions
Cao, Hui; Zhu, Xiao-Han; Wang, Dong; Sun, Zhenkun; Deng, Yonghui; et al, ACS Catalysis, 2015, 5(1), 27-33

Production Method 16

Reaction Conditions
1.1 Catalysts: 4-Pyridinamine, 3,5-dibromo-N,N-dimethyl-, polymer with 1,3,5-triethynylbenzene ;  10 h, rt
Reference
4-(N,N-Dimethylamino)pyridine-Embedded Nanoporous Conjugated Polymer as a Highly Active Heterogeneous Organocatalyst
Zhang, Yuan; Zhang, Yong; Sun, Ya Lei; Du, Xin; Shi, Jiao Yi; et al, Chemistry - A European Journal, 2012, 18(20), 6328-6334

Production Method 17

Reaction Conditions
1.1 Catalysts: Silver triflate ;  1 min, 60 °C
Reference
Silver triflate catalyzed acetylation of alcohols, thiols, phenols, and amines
Das, Rima; Chakraborty, Debashis, Synthesis, 2011, (10), 1621-1625

Production Method 18

Reaction Conditions
1.1 Catalysts: Methylenediphosphonic acid ;  2 h, rt
Reference
Process for preparation of fatty alcohol esters by bisphosphonic acid-catalyzed esterification
, China, , ,

Production Method 19

Reaction Conditions
1.1 Catalysts: Thallium chloride (TlCl3) ;  6 min, rt
Reference
Thallium(III) chloride: a mild and efficient catalyst for acylation of alcohols, phenols and thiols, and for geminal diacylation of aldehydes under solvent-free conditions
Kadam, Santosh T.; Kim, Sung Soo, Synthesis, 2008, (20), 3307-3313

Production Method 20

Reaction Conditions
1.1 Catalysts: 1-Butyl-3-methylimidazolium tosylate Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ;  20 min, 50 °C
Reference
Acetylation catalyzed by functionalized ionic liquid [bmim]OTs
Liu, Lu; Liu, Ye; Cai, Yueqin, Cuihua Xuebao, 2008, 29(4), 341-345

Styralyl Acetate Raw materials

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Suzhou Senfeida Chemical Co., Ltd
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Additional information on Styralyl Acetate

Styralyl Acetate (CAS No. 93-92-5): A Comprehensive Overview

Styralyl Acetate, with the chemical formula C9H10O2 and CAS number 93-92-5, is a versatile ester derivative of styrene. This compound has garnered significant attention in the chemical and pharmaceutical industries due to its unique properties and potential applications. Its molecular structure, characterized by a phenyl ring linked to an acetoxy group, makes it a valuable intermediate in organic synthesis and a candidate for various industrial processes.

The primary use of Styralyl Acetate lies in its role as a flavoring agent and fragrance component. Its aromatic profile, reminiscent of fruit and floral notes, makes it a popular choice in the food and cosmetics industries. Additionally, its chemical stability and solubility characteristics allow it to be incorporated into a wide range of formulations, from perfumes to industrial coatings.

In recent years, research has explored the potential applications of Styralyl Acetate in pharmaceuticals. Studies have indicated that derivatives of this compound may exhibit bioactive properties, making them useful in drug development. For instance, researchers have investigated its role as a precursor in synthesizing novel therapeutic agents that target specific biological pathways. These findings highlight the compound's significance in medicinal chemistry.

The synthesis of Styralyl Acetate typically involves the esterification of styrene with acetic anhydride or acetic acid under controlled conditions. This process requires precise temperature control and catalyst selection to ensure high yield and purity. Advances in catalytic systems have improved the efficiency of these reactions, making the production of Styralyl Acetate more sustainable and cost-effective.

The environmental impact of producing and using Styralyl Acetate is another area of concern. While the compound itself is not classified as hazardous, its derivatives can pose environmental risks if not handled properly. Therefore, researchers are focusing on developing greener synthetic routes that minimize waste and reduce energy consumption. These efforts align with global initiatives to promote sustainable chemical manufacturing.

In the realm of material science, Styralyl Acetate has been explored as a monomer for polymer synthesis. Its ability to form polymers with desirable mechanical properties makes it a candidate for developing advanced materials used in electronics, automotive components, and construction industries. Additionally, its compatibility with other monomers allows for the creation of copolymers with tailored properties.

The pharmaceutical industry has also shown interest in exploring the potential therapeutic applications of Styralyl Acetate. Preliminary studies suggest that certain derivatives may possess anti-inflammatory and antioxidant properties. These findings have spurred further research into developing novel drug candidates based on this compound. The integration of computational chemistry techniques has accelerated the discovery process by enabling virtual screening of potential bioactive molecules.

The safety profile of Styralyl Acetate is another critical aspect that has been extensively studied. While acute toxicity studies indicate low hazardous effects at recommended concentrations, chronic exposure risks remain under investigation. Regulatory agencies have established guidelines for handling this compound to ensure worker safety and environmental protection. Compliance with these regulations is essential for manufacturers and users alike.

The market for Styralyl Acetate continues to grow due to its diverse applications across multiple industries. The demand for high-quality flavoring agents and fragrance components has driven innovation in production methods and product formulations. As consumer preferences evolve, so does the need for new and improved versions of this compound that meet stringent quality standards.

In conclusion, Styralyl Acetate (CAS No. 93-92-5) is a multifaceted compound with significant potential in various sectors. Its role as a flavoring agent, fragrance component, and pharmaceutical intermediate underscores its importance in modern chemistry. Ongoing research continues to uncover new applications and improve production methods, ensuring that this compound remains a valuable asset in both industrial and academic settings.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:93-92-5)Styralyl acetate
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Purity:99.9%
Quantity:200kg
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Amadis Chemical Company Limited
(CAS:93-92-5)Styralyl Acetate
A859619
Purity:99%
Quantity:5kg
Price ($):336.0
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